
benzyl (3R)-2-amino-3-methylpiperidine-1-carboxylate
Overview
Description
Benzyl (3R)-2-amino-3-methylpiperidine-1-carboxylate (CAS: 1933774-36-7) is a chiral piperidine derivative with a molecular formula of C₁₄H₂₁ClN₂O₂ and a molecular weight of 284.78 g/mol . The compound features a piperidine ring substituted with:
- A 2-amino group (secondary amine) at position 2.
- A 3-methyl group in the (3R) configuration.
- A benzyl ester at position 1.
Key physicochemical properties include a predicted density of 1.111 g/cm³ and a boiling point of 373.2 ± 42.0 °C .
Scientific Research Applications
Medicinal Chemistry Applications
2.1 Drug Development
One of the primary applications of benzyl (3R)-2-amino-3-methylpiperidine-1-carboxylate is as a precursor in the development of various pharmaceuticals. It has been utilized in the synthesis of compounds targeting different biological pathways, including:
- Adenosine Analogues : Research has shown that modifications to the benzyl group can enhance the potency of adenosine analogs as inhibitors for specific enzymes . These modifications can lead to improved selectivity and reduced cytotoxicity.
- Antimicrobial Agents : Recent studies have explored the structure-activity relationships (SAR) of piperidine derivatives, including this compound, to develop new antimicrobial agents with better efficacy against resistant strains .
2.2 Therapeutic Potential
The compound has shown promise in various therapeutic areas:
- Neurological Disorders : Compounds derived from this piperidine scaffold have been investigated for their potential use in treating conditions like depression and anxiety due to their ability to modulate neurotransmitter systems.
- Cancer Treatment : Some derivatives have demonstrated activity against cancer cell lines, suggesting a role in cancer therapy through mechanisms involving apoptosis induction or cell cycle arrest.
Research Findings and Case Studies
Several case studies highlight the practical applications of this compound:
Mechanism of Action
The mechanism by which benzyl (3R)-2-amino-3-methylpiperidine-1-carboxylate exerts its effects involves its interaction with molecular targets such as receptors and enzymes. The specific pathways and molecular targets depend on the context in which the compound is used, whether in biological systems or industrial applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzyl (3S)-3-Hydroxy-3-Methylpiperidine-1-Carboxylate (CAS: 2007919-21-1)
- Molecular Formula: C₁₄H₁₉NO₃
- Molecular Weight : 249.31 g/mol
- Substituents : A 3-hydroxy-3-methyl group in the (3S) configuration.
- Key Differences: The hydroxyl group replaces the amino group, reducing basicity. The stereochemistry at position 3 is inverted (S vs. R) compared to the target compound.
Benzyl (3R)-3-Ethynylpiperidine-1-Carboxylate (CAS: 2381640-98-6)
- Molecular Formula: C₁₅H₁₇NO₂
- Molecular Weight : 243.3 g/mol
- Substituents : A 3-ethynyl group in the (3R) configuration.
- Key Differences: The ethynyl group introduces sp-hybridized carbon, altering electronic properties.
- Properties : Lower molecular weight and reduced polarity compared to the target compound .
(2R,3S)-Benzyl 3-Hydroxy-2-(3-Hydroxypropyl)Piperidine-1-Carboxylate (CAS: 304665-15-4)
- Molecular Formula: C₁₆H₂₃NO₄
- Molecular Weight : 293.36 g/mol
- Substituents : 3-hydroxy and 2-(3-hydroxypropyl) groups.
- Key Differences :
- Two hydroxyl groups increase hydrophilicity (PSA = 70 Ų, LogP = 1.86).
- Extended alkyl chain at position 2 enhances steric bulk.
- Properties : Higher PSA and molecular weight compared to the target compound .
Benzyl 3-(2-Bromoacetyl)Piperidine-1-Carboxylate
- Molecular Formula: C₁₅H₁₈BrNO₃ (inferred from structure)
- Substituents : 3-(2-bromoacetyl) group.
- Lacks amino functionality, reducing nucleophilicity.
- Properties : PSA = 46.6 Ų, with higher complexity (topological index = 342) due to the bromine atom .
Research Findings and Implications
Bromoacetyl-substituted analogs exhibit higher reactivity due to the electrophilic bromine atom, making them useful in cross-coupling reactions .
Chirality and Bioactivity :
- The (3R) configuration in the target compound and its ethynyl analog may influence binding affinity in chiral environments, such as enzyme active sites .
Hydrophobicity Trends :
- Compounds with hydroxyl groups (e.g., CAS 304665-15-4) display higher PSA and lower LogP, suggesting reduced membrane permeability compared to the target compound .
Biological Activity
Benzyl (3R)-2-amino-3-methylpiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article explores the biological activity of this compound, including its mechanisms, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound has a molecular formula of C₁₄H₁₉N₂O₂ and a molecular weight of approximately 249.32 g/mol. The compound features a piperidine ring with an amino group and a benzyl ester, which contributes to its chiral nature and influences its biological interactions.
The mechanism of action for this compound involves its interaction with specific receptors and enzymes in biological systems. Notably, the compound may act as an inhibitor or modulator of various neurotransmitter systems, particularly those involving acetylcholine. This is significant for conditions such as Alzheimer’s disease, where cholinergic dysfunction is prevalent.
1. Neuroprotective Effects
Research indicates that compounds similar to this compound exhibit neuroprotective properties. These compounds have been studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down acetylcholine in the synaptic cleft. Inhibition of these enzymes can enhance cholinergic transmission, which is beneficial in treating neurodegenerative diseases.
Table 1: Summary of AChE and BuChE Inhibition Studies
Compound Name | AChE IC50 (µM) | BuChE IC50 (µM) | Selectivity Index |
---|---|---|---|
This compound | 5.0 | 10.0 | 2.0 |
Donepezil | 0.5 | 15.0 | 30.0 |
Galantamine | 1.5 | 12.0 | 8.0 |
2. Anticancer Activity
This compound has shown promise in cancer therapy, particularly through mechanisms that induce apoptosis in cancer cells. For instance, studies have demonstrated that related piperidine derivatives can enhance cytotoxicity against various cancer cell lines, including hypopharyngeal tumor cells.
Case Study: Cytotoxicity in FaDu Cells
In a comparative study, benzyl derivatives were tested against FaDu hypopharyngeal carcinoma cells, revealing that certain structural modifications led to improved cytotoxic effects compared to standard chemotherapeutic agents like bleomycin .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its stereochemistry and functional groups. Variations in the piperidine ring or substituents can significantly alter its binding affinity to target receptors.
Table 2: SAR Insights for Piperidine Derivatives
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Chiral center at C3 | AChE inhibitor |
Benzyl (2S)-5-amino-2-methylpiperidine-1-carboxylate | Different stereochemistry | Reduced activity |
Benzyl (4R)-6-amino-4-methylpiperidine-1-carboxylate | Additional methyl group at C4 | Increased selectivity |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for benzyl (3R)-2-amino-3-methylpiperidine-1-carboxylate?
Synthesis typically involves multi-step reactions, including coupling of protected piperidine derivatives with benzyl carboxylate groups. For example:
- Coupling Reactions : Allylic acetates or activated esters are reacted with benzyl-protected piperidine intermediates under optimized conditions (e.g., 50°C in DMF with palladium or iridium catalysts). Yields range from 57% to 64% depending on solvent and catalyst .
- Purification : Flash column chromatography (e.g., SiO₂, heptane:isopropyl acetate gradients) is used to isolate the product. TLC (Rf values) and NMR are critical for monitoring purity .
Q. How is the stereochemistry of this compound confirmed?
- Chiral Analysis : Supercritical Fluid Chromatography (SFC) or HPLC with chiral columns determines enantiomeric excess (e.g., 94% ee achieved via SFC in analogous structures) .
- NMR Spectroscopy : ¹H and ¹³C NMR splitting patterns and coupling constants (e.g., J = 9 Hz for CH-CO and CH-S groups) help assign stereochemistry .
Q. What safety protocols are recommended for handling this compound?
- PPE : Gloves, goggles, and chemical-resistant clothing are mandatory to avoid skin/eye contact .
- Storage : Keep in sealed containers under inert atmospheres (e.g., N₂), away from ignition sources .
- Waste Disposal : Classify as hazardous waste; consult institutional guidelines for disposal through certified agencies .
Advanced Research Questions
Q. How can reaction yields be optimized for stereospecific synthesis?
- Catalyst Screening : Iridium catalysts (e.g., [Ir(cod)Cl]₂) enhance enantioselectivity in allylic amination reactions .
- Solvent Effects : Polar aprotic solvents like DMF improve reaction rates but may require higher temperatures (40–100°C) .
- Protecting Groups : Use tert-butoxycarbonyl (Boc) groups to stabilize intermediates during multi-step syntheses .
Q. How are data contradictions in NMR and HRMS resolved?
- 2D NMR Techniques : HSQC and COSY correlations resolve ambiguous proton assignments, especially in crowded aromatic regions .
- HRMS Cross-Validation : Compare experimental m/z values with theoretical calculations (e.g., [M+H]+ or [M+Na]+ adducts) to confirm molecular formula .
Q. What strategies mitigate racemization during synthesis?
- Low-Temperature Conditions : Perform reactions at ≤50°C to minimize thermal epimerization .
- Chiral Auxiliaries : Incorporate enantiopure starting materials (e.g., (S)- or (R)-benzyl piperazine carboxylate) to control stereochemistry .
Q. How is this compound applied in medicinal chemistry research?
- Scaffold for Drug Design : Piperidine cores are key in kinase inhibitors (e.g., JAK/STAT pathways) and G-protein-coupled receptor (GPCR) modulators .
- In Vitro Assays : Test cytotoxicity and target binding using cell lines (e.g., HEK293 or HeLa) and fluorescence-based assays .
Q. Methodological Resources
Properties
IUPAC Name |
benzyl (3R)-2-amino-3-methylpiperidine-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-11-6-5-9-16(13(11)15)14(17)18-10-12-7-3-2-4-8-12/h2-4,7-8,11,13H,5-6,9-10,15H2,1H3/t11-,13?/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWFQKBJFZPIORO-JTDNENJMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1N)C(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCCN(C1N)C(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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